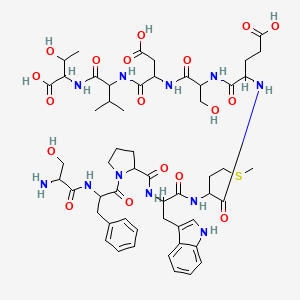

H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH

Beschreibung

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Herstellung von Prepro-Thyrotropin-Releasing-Hormon (160-169) beinhaltet die Synthese des Thyrotropin-Releasing-Hormon-Prohormons, das mehrere Kopien der Thyrotropin-Releasing-Hormon-Vorläufersequenz enthält. Der Syntheseprozess umfasst die folgenden Schritte:

Festphasenpeptidsynthese (SPPS): Diese Methode wird üblicherweise für die Synthese von Peptiden verwendet. Der Prozess beinhaltet die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist.

Spaltung und Entschützung: Nachdem die Peptidkette aufgebaut ist, wird sie vom Harz abgespalten und die Schutzgruppen werden entfernt, um das endgültige Peptid zu erhalten.

Reinigung: Das rohe Peptid wird mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Reinheit zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Prepro-Thyrotropin-Releasing-Hormon (160-169) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Produktionskosten zu minimieren. Techniken wie großtechnische SPPS und fortschrittliche Reinigungsmethoden werden eingesetzt, um die Produktion im industriellen Maßstab zu ermöglichen.

Eigenschaften

IUPAC Name |

4-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[3-carboxy-1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZPNIYKHRJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H75N11O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1198.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of prepro-thyrotropin releasing hormone (160-169) involves the synthesis of the thyrotropin-releasing hormone prohormone, which contains multiple copies of the thyrotropin-releasing hormone progenitor sequence. The synthetic process includes the following steps :

Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Cleavage and Deprotection: After the peptide chain is assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.

Industrial Production Methods

Industrial production of prepro-thyrotropin releasing hormone (160-169) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as large-scale SPPS and advanced purification methods are employed to achieve industrial-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Prepro-Thyrotropin-Releasing-Hormon (160-169) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff vom Peptid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff vom Peptid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Prepro-Thyrotropin-Releasing-Hormon (160-169) zu oxidierten Peptidderivaten führen, während die Reduktion zu reduzierten Peptidderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Prepro-Thyrotropin-Releasing-Hormon (160-169) übt seine Wirkung aus, indem es mit spezifischen Rezeptoren in der Hypophyse interagiert. Das Peptid verstärkt die Thyrotropin-Releasing-Hormon-induzierte Thyrotropinsekretion in dosisabhängiger Weise. Der Mechanismus beinhaltet die Aktivierung von intrazellulären Signalwegen, die zur Synthese und Freisetzung von Thyrotropin führen. Darüber hinaus kann Prepro-Thyrotropin-Releasing-Hormon (160-169) über einen separaten Mechanismus vom Thyrotropin-Releasing-Hormon wirken, was auf eine einzigartige Wirkungsweise hindeutet.

Wirkmechanismus

Prepro-thyrotropin releasing hormone (160-169) exerts its effects by interacting with specific receptors in the anterior pituitary gland. The peptide potentiates thyrotropin-releasing hormone-induced thyrotropin secretion in a dose-dependent manner . The mechanism involves the activation of intracellular signaling pathways that lead to the synthesis and release of thyrotropin. Additionally, prepro-thyrotropin releasing hormone (160-169) may act through a separate mechanism from thyrotropin-releasing hormone, suggesting a unique mode of action .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prepro-Thyrotropin-Releasing-Hormon (178-199): Ein weiteres Peptid, das vom Thyrotropin-Releasing-Hormon-Prohormon abgeleitet ist und eine ähnliche biologische Aktivität aufweist.

Thyrotropin-Releasing-Hormon (TRH): Ein Tripeptid, das die Thyrotropinsekretion stimuliert und eine gut charakterisierte Rolle in der Hypothalamus-Hypophysen-Schilddrüsen-Achse spielt.

Einzigartigkeit

Prepro-Thyrotropin-Releasing-Hormon (160-169) ist aufgrund seiner spezifischen Sequenz und seiner Fähigkeit, die Thyrotropin-Releasing-Hormon-induzierte Thyrotropinsekretion zu verstärken, einzigartig. Im Gegensatz zu Thyrotropin-Releasing-Hormon, das die Thyrotropinsekretion direkt stimuliert, verstärkt Prepro-Thyrotropin-Releasing-Hormon (160-169) die Wirkung von Thyrotropin-Releasing-Hormon, was auf eine modulierende Rolle hindeutet .

Biologische Aktivität

H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH is a synthetic peptide composed of a sequence of amino acids that are racemic mixtures, indicated by the "DL" prefix. This compound exhibits a variety of biological activities due to the diverse roles played by its constituent amino acids in physiological processes.

Chemical Structure and Properties

- Molecular Formula : C₁₃₉H₂₂₄N₃₈O₃₂S

- Molecular Weight : 2971.6 g/mol

- CAS Number : Not specifically listed in the provided sources.

The compound's structure is characterized by multiple peptide bonds linking various amino acids, which can influence its biological function and activity. The presence of both D- and L-amino acids may confer unique properties compared to purely L-enantiomer peptides, impacting their interactions with biological systems.

Biological Activity

The biological activity of H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH can be attributed to several key components:

- Serine (Ser) : Involved in metabolic processes and protein synthesis.

- Phenylalanine (Phe) : Precursor for neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive function.

- Proline (Pro) : Plays a role in collagen stability and protein folding.

- Tryptophan (Trp) : Precursor for serotonin, affecting mood regulation and sleep patterns.

- Methionine (Met) : Essential for methylation reactions and antioxidant defense.

- Glutamic Acid (Glu) : Functions as a neurotransmitter in the brain.

- Aspartic Acid (Asp) : Involved in energy production and neurotransmission.

- Valine (Val) : Important for muscle metabolism and tissue repair.

- xi-Threonine (xiThr) : A less common amino acid that may influence protein structure.

The mechanisms through which this peptide exerts its effects are complex and multifaceted, involving:

- Neurotransmitter Modulation : The presence of amino acids like Trp and Phe suggests potential roles in modulating neurotransmitter levels, impacting mood and cognitive functions.

- Hormonal Regulation : The compound may influence hormone secretion pathways, particularly those related to stress response and metabolism.

- Cell Signaling : Interaction with specific receptors can alter cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Research Findings

Recent studies have highlighted the potential applications of H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH in various fields:

- Neuroscience : Investigations into the role of D-amino acids suggest they may serve as biomarkers for neurological conditions, influencing cognitive function.

Case Studies

- Cognitive Function : A study examined the effects of D-serine on cognitive performance in animal models, indicating that D-amino acids may enhance learning and memory processes.

- Mood Disorders : Research has shown that modulation of serotonin levels through tryptophan supplementation can alleviate symptoms of depression.

Comparative Analysis with Similar Compounds

| Compound Name | Key Amino Acids | Biological Activity |

|---|---|---|

| H-DL-His-Gly... | His, Gly, Glu | Neurotransmission |

| H-DL-Trp... | Trp, Ser | Mood regulation |

| H-Lys... | Lys, Asp | Muscle metabolism |

The comparison illustrates how variations in amino acid composition can significantly alter biological activities and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.